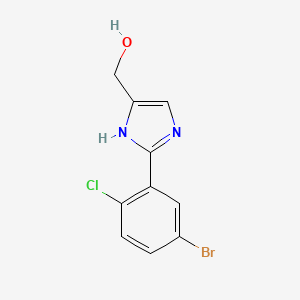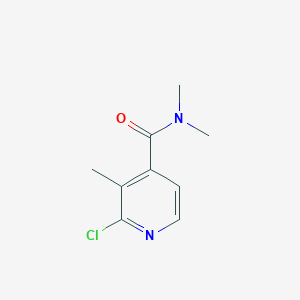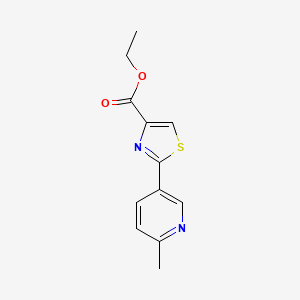![molecular formula C7H3BrF3N3 B13677736 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a bromo group at the 3-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Aplicaciones Científicas De Investigación
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Agrochemicals: The compound’s derivatives are investigated for their efficacy as pesticides and herbicides.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar applications in agrochemicals and pharmaceuticals.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various crop-protection products.
Uniqueness
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern on the pyrazolo[4,3-c]pyridine core, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H3BrF3N3 |
|---|---|
Peso molecular |
266.02 g/mol |
Nombre IUPAC |
3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-3-2-12-5(7(9,10)11)1-4(3)13-14-6/h1-2H,(H,13,14) |
Clave InChI |
DHNQQIGAHWRRPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=C(NN=C21)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)






![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)



